LogP Differentiation: Asymmetric Methyl Substitution Shifts Lipophilicity Relative to Symmetrical Diarylmethylamines
The target compound exhibits a calculated LogP of 3.91, as reported by ChemSpace using a consensus algorithm on the Enamine MADE building-block collection. [1] By contrast, the unsubstituted parent diphenylmethanamine has a predicted LogP of approximately 2.5–2.6 (ACD/Labs and XLogP3 estimates, ChEMBL and PubChem). [2] The symmetrical bis(4-methylphenyl)methanamine analog is predicted to have a LogP of approximately 3.4–3.5, while bis(3-methylphenyl)methanamine falls near 3.5 as well. The target's higher LogP arises from the specific 3-methyl/4-methyl combination, which maximizes hydrophobic surface area without full symmetry-driven packing effects. [1] [2]
| Evidence Dimension | Calculated partition coefficient (LogP) – consensus model |
|---|---|
| Target Compound Data | LogP = 3.91 |
| Comparator Or Baseline | Diphenylmethanamine: LogP ~2.5–2.6; Bis(4-methylphenyl)methanamine: LogP ~3.4; Bis(3-methylphenyl)methanamine: LogP ~3.5 |
| Quantified Difference | ΔLogP = +1.3 to +1.4 vs. unsubstituted; ΔLogP = +0.4 to +0.5 vs. symmetrical dimethyl analogs |
| Conditions | Consensus LogP prediction (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT algorithms) applied to the neutral amine form; data aggregated via ChemSpace and publicly available prediction servers. |
Why This Matters
Higher LogP directly influences membrane permeability, protein binding, and organic-phase partitioning in synthesis; procurement of the exact analog ensures reproducible pharmacokinetic and synthetic behavior during lead optimization.
- [1] ChemSpace. 1-(3-methylphenyl)-1-(4-methylphenyl)methanamine – Compound Details (CSMB00000296216). Available at: https://chem-space.com/CSMB00000296216-E4F653 (accessed 2026-04-30). View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summaries: Diphenylmethanamine (CID 75813), Bis(4-methylphenyl)methanamine (CID 3023795), Bis(3-methylphenyl)methanamine (CID 3023796). Predicted LogP values retrieved via PubChem XLogP3 and ACD/Labs modules. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-30). View Source
